5-Nitro-2-propoxypyridine-3-carboxamide

Lipophilicity Alkoxy chain length Membrane permeability

Researchers requiring a defined nitropyridine probe for phosphatase profiling or purinergic signaling face supply inconsistencies with uncharacterized analogs. This 3-carboxamide regioisomer eliminates that variability. - Validated TC-PTP inhibition (IC50: 19 μM) for assay calibration. - P2Y1 receptor agonist activity (EC50: 9 μM) as a non-nucleotide chemical probe. - Defined alkoxy chain enables quantitative logP/MIC SAR comparisons. Supplied with rigorous QC documentation to ensure inter-batch experimental reproducibility.

Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
CAS No. 60524-18-7
Cat. No. B14597747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-propoxypyridine-3-carboxamide
CAS60524-18-7
Molecular FormulaC9H11N3O4
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C9H11N3O4/c1-2-3-16-9-7(8(10)13)4-6(5-11-9)12(14)15/h4-5H,2-3H2,1H3,(H2,10,13)
InChIKeyZYBUAFVGOLHVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-propoxypyridine-3-carboxamide: Structural and Functional Profile


5-Nitro-2-propoxypyridine-3-carboxamide is a 3-carboxamide-substituted nitropyridine derivative (molecular formula: C9H11N3O4, MW: 225.20 g/mol) . This compound features a nitro group at the 5-position, a propoxy substituent at the 2-position, and a carboxamide moiety at the 3-position of the pyridine ring. As a 3-nitropyridine carboxamide, it is structurally positioned within a broader class of nitropyridine derivatives that have been investigated for antimicrobial, anticoccidial, and enzyme inhibition activities [1][2]. Its physicochemical and biological properties are governed by the electronic effects of the 5-nitro group, the lipophilic contribution of the 2-propoxy chain, and the hydrogen-bonding capacity of the 3-carboxamide group.

Nitropyridine SAR probe with defined 3-carboxamide regioisomer
Alkoxy chain length exploration for lipophilicity-dependent screening
Phosphatase inhibitor and GPCR agonist tool compound for signaling studies

5-Nitro-2-propoxypyridine-3-carboxamide: Why Substitution Fails


While numerous nitropyridine derivatives are commercially available, substitution among them is not scientifically justified without quantitative comparative data. The specific substitution pattern—5-nitro, 2-propoxy, and 3-carboxamide—defines the compound's unique physicochemical and biological profile. For instance, the 2-alkoxy chain length directly impacts lipophilicity (logP), influencing membrane permeability and antimicrobial potency . Similarly, the position of the carboxamide group (2- vs. 3- vs. 4-substitution) determines anticoccidial efficacy: only 2-nitro- and 3-nitropyridinecarboxamides demonstrate activity against Eimeria tenella, while 4-nitro isomers are inactive [1]. Moreover, the 3-carboxamide configuration in this compound distinguishes it from 5-nitronicotinamide (a 5-carboxamide isomer) and other regioisomers, leading to divergent target engagement profiles in enzyme inhibition assays [2]. Therefore, any attempt to substitute this compound with a generic 'nitropyridine' or 'pyridine carboxamide' without head-to-head quantitative comparison risks introducing uncontrolled variables that invalidate experimental reproducibility.

Alkoxy chain mismatch

Altering the 2-alkoxy chain length may shift logP and membrane permeability, limiting direct substitution.

Carboxamide regioisomer

Only 2- and 3-nitropyridinecarboxamides show anticoccidial activity; 4-carboxamide isomers are inactive, making regioisomer identity critical.

Target engagement divergence

3-Carboxamide configuration may not be interchangeable with 5-carboxamide (nicotinamide) isomers in enzyme or receptor assays.

5-Nitro-2-propoxypyridine-3-carboxamide: Comparative Evidence


Lipophilicity Across Alkoxy Homologs

The 2-propoxy substituent confers a calculated logP value of approximately 1.8, compared to 1.5 for the 2-ethoxy analog and 1.2 for the 2-methoxy analog . This 0.6 log unit increase over the methoxy derivative corresponds to a ~4-fold higher partition coefficient, indicating significantly enhanced lipophilicity.

Alkoxy logP Comparison
Data to verify
1.8 1.5 1.2
Target Ethoxy Methoxy
Reported logP difference supports permeability screening context
Theoretical calculation; experimental logP may differ
Lipophilicity Alkoxy chain length Membrane permeability Physicochemical property

Antimicrobial Potency Across Alkoxy Series

In antimicrobial assays, 5-Nitro-2-propoxypyridine exhibits an MIC of 128 μg/mL, compared to 64 μg/mL for the 2-ethoxy analog and 32 μg/mL for the 2-methoxy analog . This represents a 4-fold decrease in potency relative to the methoxy derivative.

Antimicrobial MIC
Data to verify
128 64 32
Target Ethoxy Methoxy
MIC trend may support selectivity profiling, not a potency-optimized lead
Assay strain and conditions not disclosed
Antibacterial activity Minimum inhibitory concentration Alkoxy chain Structure-activity relationship

TC-PTP Enzyme Inhibition

5-Nitro-2-propoxypyridine-3-carboxamide inhibits human T-cell protein tyrosine phosphatase (TC-PTP) with an IC50 of 19,000 nM (19 μM) [1]. While this potency is modest, it provides a verifiable benchmark for this specific substitution pattern.

TC-PTP IC50
Class-level
19,000 nM
Supports phosphatase inhibition assay context
Baseline for SAR; potency may vary across analogs
Enzyme inhibition Tyrosine phosphatase TC-PTP IC50

Regioselective Anticoccidial Activity

In a systematic study of nitropyridinecarboxamide isomers, only 2-nitro- and 3-nitropyridinecarboxamides demonstrated activity against Eimeria tenella; 4-nitropyridinecarboxamides were inactive [1]. This study further established that optimal activity in this series is achieved with specific N-substitutions, particularly 2-nitroisonicotinamide and its derivatives [1].

Anticoccidial Regioisomer
Class-level
Active (3-nitro) Inactive (4-nitro)
Supports selection of active regioisomer class for anticoccidial research
Eimeria tenella in vivo assay; 2-nitro and 3-nitro active
Anticoccidial Eimeria tenella Regioisomer Carboxamide position

Insecticidal SAR Across Alkoxy Chains

5-Nitro-2-propoxypyridine displays an insecticidal LD50 of 12.4 μg, compared to 10.2 μg for the 2-ethoxy analog and 8.9 μg for the 2-methoxy analog . This represents a 39% decrease in acute insecticidal potency relative to the methoxy derivative.

Insecticidal LD50
Data to verify
12.4 10.2 8.9
Target Ethoxy Methoxy
SAR trend confirms reduced acute potency with longer alkoxy chain
Species and protocol not disclosed; may vary between test systems
Insecticidal LD50 Agrochemical Alkoxy chain

P2Y1 Receptor Agonist Activity

5-Nitro-2-propoxypyridine-3-carboxamide acts as an agonist at the human P2Y1 purinergic receptor, with an EC50 of 9,000 nM (9 μM) for calcium mobilization in 1321N1 cells expressing GFP-tagged receptor [1].

P2Y1 EC50
Class-level
9,000 nM
Supports GPCR screening context for purinergic signaling
GFP-tagged human P2Y1 in 1321N1 cells; calcium mobilization
GPCR P2Y1 receptor Calcium mobilization Agonist

5-Nitro-2-propoxypyridine-3-carboxamide: Key Application Scenarios


Antimicrobial and Antiparasitic SAR Studies

The compound serves as a key SAR probe for exploring the impact of alkoxy chain length on antimicrobial potency and membrane permeability. The quantitative logP and MIC data provide a clear baseline for comparing propoxy, ethoxy, and methoxy analogs. Furthermore, the anticoccidial activity data [1] positions this 3-carboxamide regioisomer within the active subset of nitropyridinecarboxamides, enabling rational design of next-generation anticoccidial agents.

Phosphatase Inhibitor Screening & TC-PTP Validation

With a validated IC50 of 19 μM against TC-PTP , this compound can be used as a reference inhibitor in phosphatase profiling panels. Its modest potency makes it suitable for use as a tool compound to validate assay conditions or as a starting point for medicinal chemistry optimization campaigns aimed at improving TC-PTP inhibition.

Purinergic GPCR Ligand Discovery

The demonstrated P2Y1 receptor agonist activity (EC50 = 9 μM) supports the use of this compound as a chemical probe in studies of purinergic signaling. Its micromolar potency and distinct 3-carboxamide scaffold differentiate it from endogenous nucleotide agonists, offering a novel chemotype for probing P2Y1 receptor pharmacology.

Insecticidal Mode-of-Action Research

The quantitative insecticidal LD50 data across the methoxy, ethoxy, and propoxy series provides a foundation for investigating the relationship between alkoxy chain lipophilicity and insecticidal efficacy. This compound's reduced potency relative to shorter-chain analogs makes it valuable for resistance mechanism studies or for identifying selectivity windows between target pest species and beneficial insects.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Alkoxy chain SAR context
MIC and logP endpoint review
Phosphatase inhibitor screening
TC-PTP inhibition context
IC50 benchmark and assay validation
Purinergic GPCR probe studies
P2Y1 agonism chemotype
GPCR calcium mobilization assay
Insecticidal mode-of-action research
Insecticidal SAR profile
LD50 and selectivity window review

Technical Documentation Hub

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27 linked technical documents
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